molecular formula C19H19N3O3 B2617518 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034236-23-0

1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2617518
CAS RN: 2034236-23-0
M. Wt: 337.379
InChI Key: BHJZFWUUHJIMND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea, commonly known as EFP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.

Mechanism of Action

EFP inhibits the activity of PKC and PI3K by binding to the ATP-binding site of these enzymes. This binding prevents the activation of downstream signaling pathways that are essential for cancer cell growth and survival. EFP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EFP has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity on normal cells. EFP has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. EFP has also been shown to inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using EFP in lab experiments is its high potency and selectivity for cancer cells. EFP has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer treatment. One limitation of using EFP in lab experiments is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

Future research on EFP could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Studies could also investigate the potential of EFP in combination with other cancer treatments, such as chemotherapy and immunotherapy. Furthermore, studies could investigate the potential of EFP in treating other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, EFP is a promising small molecule inhibitor that has shown potential in cancer treatment. Its selective cytotoxic effect on cancer cells and ability to inhibit specific enzymes and signaling pathways make it a promising candidate for cancer therapy. Future research on EFP could lead to the development of more effective cancer treatments and potential therapies for other diseases.

Synthesis Methods

The synthesis of EFP involves the reaction of 2-ethoxyaniline with 3-(5-furan-3-yl-pyridin-3-yl)-acrylonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product, EFP. This synthesis method has been optimized to yield high purity and high yield of EFP.

Scientific Research Applications

EFP has been extensively studied for its potential in cancer treatment. Studies have shown that EFP inhibits the growth of cancer cells in vitro and in vivo by targeting specific enzymes and signaling pathways. EFP has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K), which are known to play a critical role in cancer cell growth and survival.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-2-25-18-6-4-3-5-17(18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-24-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJZFWUUHJIMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea

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